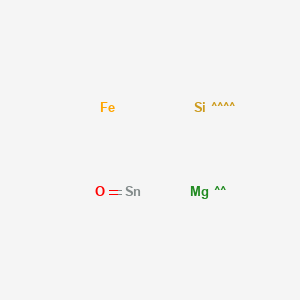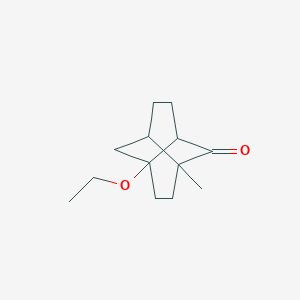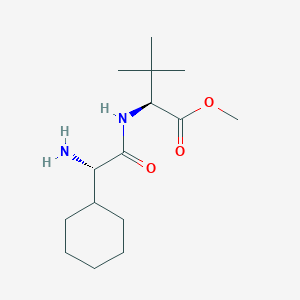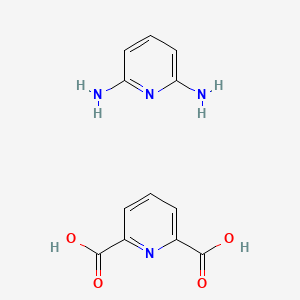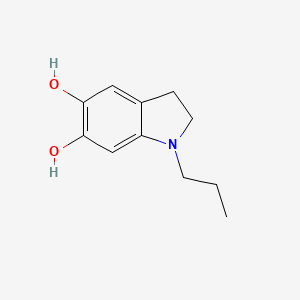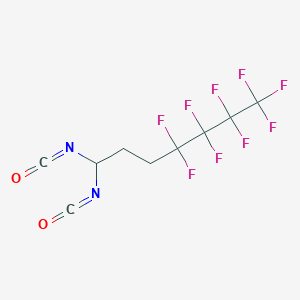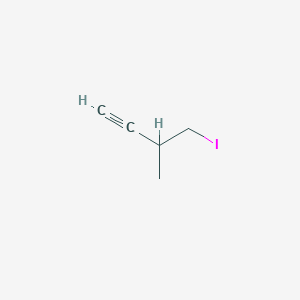![molecular formula C5H12O2S2 B14243015 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL CAS No. 511532-16-4](/img/structure/B14243015.png)
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL is a useful research compound. Its molecular formula is C5H12O2S2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL can be synthesized through several methods:
Method 1: Reacting 2-chloroethanol with sodium sulfide to produce 2-mercaptoethanol, which is then reacted with 2-chloropropanol to yield the desired compound[][1].
Method 2: Reacting ethylene glycol with hydrogen sulfide to produce 2-mercaptoethanol, which is then further reacted to form this compound[][1].
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimized reaction conditions to maximize yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Simpler thiol derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer and rubber synthesis.
Biology: Acts as a stabilizer for dyes and pigments.
Medicine: Investigated for its potential use as a disinfectant and antimicrobial agent.
Industry: Utilized as an additive to prevent microbial growth in various products[][1].
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL involves its functional groups:
Thiol Group: The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and other biological molecules.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
2-[(2-Hydroxyethyl)sulfanyl]ethan-1-ol: A compound with similar functional groups, used in various chemical applications.
Propriétés
Numéro CAS |
511532-16-4 |
|---|---|
Formule moléculaire |
C5H12O2S2 |
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
1-(2-hydroxyethylsulfanyl)-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12O2S2/c6-1-2-9-4-5(7)3-8/h5-8H,1-4H2 |
Clé InChI |
KVFLEGRBTUDZRD-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(CS)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


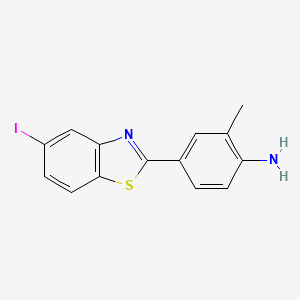
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
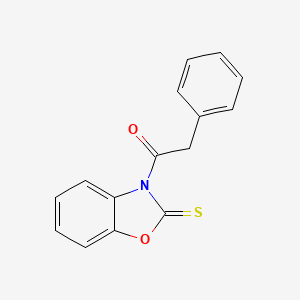

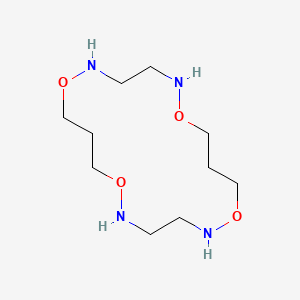
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
